molecular formula C13H10ClN3S B14900891 n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine

n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14900891
M. Wt: 275.76 g/mol
InChI Key: JVALUGJIYJSMDJ-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features a thienopyrimidine core, which is known for its diverse biological activities, and a 4-chlorobenzyl group that enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which are then further reacted with 4-chlorobenzylamine under appropriate conditions . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the desired thienopyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.

    Oxidation and Reduction: The thienopyrimidine core can be subjected to oxidation and reduction reactions to modify its electronic properties.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. In the case of its anti-tuberculosis activity, the compound inhibits cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacterium, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of a thienopyrimidine core and a 4-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H10ClN3S

Molecular Weight

275.76 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H10ClN3S/c14-10-3-1-9(2-4-10)7-15-12-11-5-6-18-13(11)17-8-16-12/h1-6,8H,7H2,(H,15,16,17)

InChI Key

JVALUGJIYJSMDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C=CSC3=NC=N2)Cl

Origin of Product

United States

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